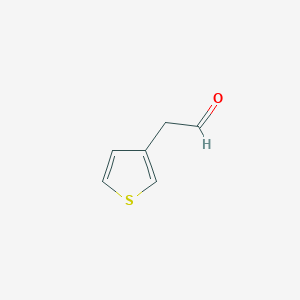

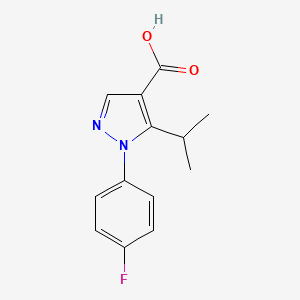

2-(4-Isopropylphenyl)-1,3-thiazole-4-carboxylic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Biological Activities

A study focused on the synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, demonstrating their potential in fungicidal and antivirus activities. Preliminary bioassays indicated significant fungicidal activity at low concentrations, with compounds showing over 50% activity against tested fungi. Additionally, most compounds exhibited good antiviral activity against Tobacco Mosaic Virus (TMV) in vivo, with specific compounds standing out for their high effects across various models, including protective, inactivative, curative, and inductive activities. This research highlights the potential of thiazole derivatives in developing new strategies for fungi and virus control, emphasizing the versatility of 2-(4-Isopropylphenyl)-1,3-thiazole-4-carboxylic acid derivatives in scientific research applications beyond traditional scopes (Li Fengyun et al., 2015).

Thiazole Carboxamides as TRPV1 Antagonists

Another investigation identified a thiazole derivative as a potent TRPV1 antagonist, leading to the synthesis and evaluation of various thiazole analogs for their capacity to block calcium influx in TRPV1-expressing cells. The most effective antagonists demonstrated low IC50 values, indicating their potential in TRPV1 modulation. This research contributes to the understanding of thiazole derivatives in interacting with the TRPV1 receptor, offering insights into their therapeutic applications in conditions mediated by this receptor (N. Xi et al., 2005).

Thermal and Kinetic Behavior of Mesoionic Compounds

The study of mesoionic compounds derived from 1,3-thiazole systems revealed insights into the thermal and kinetic behaviors of these compounds. Characterization through various spectroscopic techniques confirmed their structures, and thermal analysis provided valuable information on their decomposition processes. This research underscores the importance of understanding the physical properties of thiazole derivatives, which can be crucial for their application in material science and pharmaceutical development (S. A. Morais et al., 2010).

Antioxidative and Antiviral Activities

Hydroxycinnamic acid amides of a thiazole-containing amino acid were synthesized and evaluated for their antioxidative and antiviral properties. The synthesized compounds exhibited notable antioxidant activity, along with promising antiviral effects against influenza virus A and human herpes viruses. This study highlights the potential of thiazole derivatives in contributing to the development of new antioxidant and antiviral agents, expanding the scope of scientific research applications for these compounds (I. Stankova et al., 2009).

Propriétés

IUPAC Name |

2-(4-propan-2-ylphenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-8(2)9-3-5-10(6-4-9)12-14-11(7-17-12)13(15)16/h3-8H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASMWKSPVZDRCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601212767 | |

| Record name | 2-[4-(1-Methylethyl)phenyl]-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601212767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropylphenyl)-1,3-thiazole-4-carboxylic acid | |

CAS RN |

115311-26-7 | |

| Record name | 2-[4-(1-Methylethyl)phenyl]-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115311-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(1-Methylethyl)phenyl]-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601212767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.